4-Hydroxy-N-(3-phenylpropyl)benzamide is a chemical compound that belongs to the class of amides, characterized by the presence of a hydroxy group and a phenylpropyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting certain enzymes related to cancer and other diseases.
4-Hydroxy-N-(3-phenylpropyl)benzamide can be classified as:
The synthesis of 4-hydroxy-N-(3-phenylpropyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with 3-phenylpropylamine. The general procedure includes:
The yield and purity of the synthesized compound can be analyzed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and functional groups present .
The molecular formula of 4-hydroxy-N-(3-phenylpropyl)benzamide is .
4-Hydroxy-N-(3-phenylpropyl)benzamide can participate in various chemical reactions, including:
These reactions can be monitored using spectroscopic methods such as NMR or mass spectrometry to determine conversion rates and product formation .
The mechanism of action for compounds like 4-hydroxy-N-(3-phenylpropyl)benzamide often involves inhibition of specific enzymes, such as histone deacetylases. This action leads to alterations in gene expression that can inhibit cancer cell growth.
Research has shown that derivatives of this compound exhibit IC50 values indicating effective inhibition at low concentrations, suggesting a potent mechanism against targeted enzymes .
Relevant data regarding these properties can be obtained through standard laboratory testing methods .
4-Hydroxy-N-(3-phenylpropyl)benzamide has potential applications in:
Its derivatives have shown promising results in preclinical evaluations, indicating potential for further development into therapeutic agents .
IUPAC Name: 4-Hydroxy-N-(3-phenylpropyl)benzamideSystematic Name: N-[3-(Phenyl)propyl]-4-hydroxybenzamideMolecular Formula: C₁₆H₁₇NO₂Molecular Weight: 255.32 g/molCanonical SMILES: C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)O
This compound belongs to the hydroxybenzamide class, characterized by a benzamide core (benzoic acid derivative) with a para-positioned hydroxy group (–OH) on the aromatic ring and an N-linked 3-phenylpropyl chain (–CH₂CH₂CH₂C₆H₅). The 3-phenylpropyl substituent classifies it as an alkylaryl benzamide derivative. The hydroxy group enables hydrogen bonding and metal coordination, while the phenylpropyl chain enhances lipophilicity and influences target binding through van der Waals interactions [1] .
Table 1: Structural Comparison of Key Benzamide Derivatives
Compound | Core Structure | N-Substituent | Key Modifications |
---|---|---|---|
4-Hydroxy-N-(3-phenylpropyl)benzamide | 4-Hydroxybenzamide | 3-Phenylpropyl | None |
HPPB [5] | 4-(Aminocarbonyl)phenyl | N-Hydroxy / 3-Phenylpropanamide | Hydroxamic acid moiety |
NCGC00244536 [7] | 3-(8-Hydroxyquinolinyl)benzamide | 3-Phenylpropyl | Quinoline hybrid |
4-Hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)benzamide | 4-Hydroxybenzamide | (3-Phenethoxybenzyl) | Ether linkage |
Benzamide-hydroxypyridinone hybrids [9] | Benzamide + HPO | Variable | Iron-chelating HPO group |
The structural scaffold of 4-hydroxybenzamides emerged as a pharmacophore in the early 2000s during explorations of histone deacetylase (HDAC) inhibitors and metalloenzyme-targeted agents. Its development parallels three key phases:
Table 2: Evolution of Key Benzamide-Based Therapeutics
Timeframe | Key Compound | Therapeutic Target | Breakthrough Finding |
---|---|---|---|
2009 | HPPB derivatives [5] | HDAC | IC₅₀ = 0.3–4.0 μM; G2-phase cell-cycle arrest |
2013–2021 | Benzamide-HPO hybrids [9] | MAO-B / Iron chelation | pFe³⁺ = 18–19; IC₅₀(MAO-B) = 68 nM |
2021 | NCGC00244536 [7] | KDM4B | IC₅₀ = 10 nM; in vivo tumor inhibition |
This compound’s mechanism hinges on dual bioactivity:
Target Versatility extends beyond HDACs:
Table 3: Enzymatic Targets of Benzamide Derivatives
Enzyme Class | Example Target | Binding Mechanism | Biological Consequence |
---|---|---|---|
Histone deacetylases | HDAC1/2/3 | Zn²⁺ chelation by hydroxy/carbonyl groups | Gene re-expression; apoptosis |
Lysine demethylases | KDM4B | Hydrophobic pocket occupancy by phenylpropyl | Blocked histone demethylation |
Monoamine oxidases | MAO-B | Competitive inhibition at FAD-binding site | Reduced neurotransmitter degradation |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5